molecular formula C8H15NaO2 B1324543 Sodium octanoate-1-13C CAS No. 201612-61-5

Sodium octanoate-1-13C

Cat. No.: B1324543
CAS No.: 201612-61-5
M. Wt: 167.19 g/mol
InChI Key: BYKRNSHANADUFY-IYWRZBIASA-M
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Description

Sodium octanoate-1-13C, also known as caprylic acid-1-13C sodium salt, is a labeled compound where the carbon-13 isotope is incorporated at the first carbon position of the octanoate molecule. This compound is primarily used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine.

Scientific Research Applications

Sodium octanoate-1-13C is widely used in scientific research due to its isotopic labeling. Some key applications include:

    Chemistry: Used in tracer studies to investigate reaction mechanisms and pathways.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty acids in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of fatty acids in the body.

    Industry: Applied in the development of new materials and products where isotopic labeling is required for detailed analysis.

Safety and Hazards

Sodium octanoate-1-13C is classified as a skin irritant (Category 2, H315) and an eye irritant (Category 2A, H319) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, and clothing .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium octanoate-1-13C can be synthesized by reacting octanoic acid-1-13C with sodium hydroxide. The reaction typically involves dissolving octanoic acid-1-13C in a suitable solvent, such as ethanol or water, and then adding sodium hydroxide to neutralize the acid, forming the sodium salt. The reaction is usually carried out at room temperature and monitored until completion.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity octanoic acid-1-13C and sodium hydroxide, with careful control of reaction conditions to ensure high yield and purity of the final product. The product is then purified, typically through recrystallization or other purification techniques, to achieve the desired isotopic purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming octanoic acid-1-13C or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound back to octanoic acid-1-13C or other reduced forms.

    Substitution: The compound can participate in substitution reactions where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Various metal salts can be used to replace the sodium ion, depending on the desired product.

Major Products Formed:

    Oxidation: Octanoic acid-1-13C and other oxidized derivatives.

    Reduction: Octanoic acid-1-13C and other reduced forms.

    Substitution: Various metal octanoates depending on the substituting cation.

Comparison with Similar Compounds

    Sodium octanoate: The non-labeled version of the compound.

    Sodium butyrate-1-13C: Another labeled fatty acid salt with a shorter carbon chain.

    Sodium palmitate-1-13C: A labeled fatty acid salt with a longer carbon chain.

Uniqueness: Sodium octanoate-1-13C is unique due to its specific carbon-13 labeling at the first carbon position. This specific labeling allows for precise tracking and analysis in scientific studies, making it a valuable tool in research compared to its non-labeled or differently labeled counterparts.

Properties

IUPAC Name

sodium;(113C)octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2.Na/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10);/q;+1/p-1/i8+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKRNSHANADUFY-IYWRZBIASA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC[13C](=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201612-61-5
Record name Sodium octanoate C-13, 1-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201612615
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SODIUM OCTANOATE C-13
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K216HQ0FFU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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